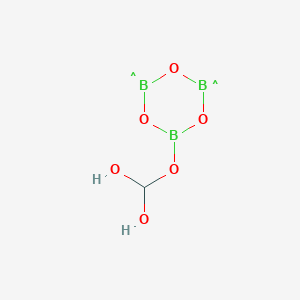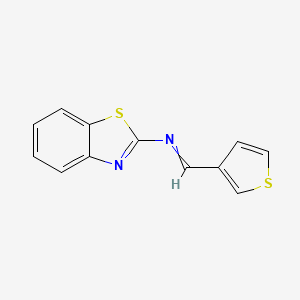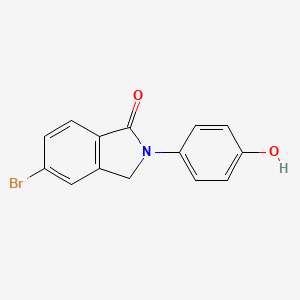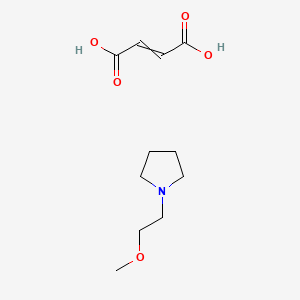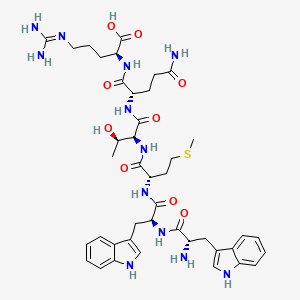
L-Tryptophyl-L-tryptophyl-L-methionyl-L-threonyl-L-glutaminyl-N~5~-(diaminomethylidene)-L-ornithine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Tryptophyl-L-tryptophyl-L-methionyl-L-threonyl-L-glutaminyl-N~5~-(diaminomethylidene)-L-ornithine is a synthetic peptide composed of multiple amino acids. Peptides like this one are often studied for their potential biological activities and applications in various fields such as medicine, biochemistry, and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of peptides like L-Tryptophyl-L-tryptophyl-L-methionyl-L-threonyl-L-glutaminyl-N~5~-(diaminomethylidene)-L-ornithine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.
Deprotection: Temporary protecting groups on the amino acids are removed using TFA or similar reagents.
Cleavage: The completed peptide is cleaved from the resin using a strong acid like HF or TFA.
Industrial Production Methods
In industrial settings, peptide synthesis is scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient production of large quantities of peptides with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Peptides containing methionine can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds in peptides can be reduced to free thiols using reducing agents like DTT.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various chemical reagents depending on the desired modification.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols.
Aplicaciones Científicas De Investigación
Chemistry
Peptides like L-Tryptophyl-L-tryptophyl-L-methionyl-L-threonyl-L-glutaminyl-N~5~-(diaminomethylidene)-L-ornithine are used as model compounds in studies of peptide synthesis, structure, and function.
Biology
In biological research, these peptides can be used to study protein-protein interactions, enzyme-substrate relationships, and cellular signaling pathways.
Medicine
Peptides have potential therapeutic applications, including as drugs for treating diseases, as diagnostic tools, and as vaccines.
Industry
In industrial applications, peptides can be used in the development of new materials, as catalysts in chemical reactions, and in biotechnology processes.
Mecanismo De Acción
The mechanism of action of peptides depends on their specific sequence and structure. They can interact with various molecular targets, including:
Receptors: Binding to cell surface receptors to modulate signaling pathways.
Enzymes: Acting as substrates or inhibitors of enzymes.
Proteins: Interacting with other proteins to influence their function.
Comparación Con Compuestos Similares
Similar Compounds
L-Tryptophyl-L-tryptophyl-L-methionyl-L-threonyl-L-glutaminyl-L-ornithine: A similar peptide without the diaminomethylidene modification.
L-Tryptophyl-L-tryptophyl-L-methionyl-L-threonyl-L-glutaminyl-L-lysine: A peptide with lysine instead of ornithine.
Uniqueness
L-Tryptophyl-L-tryptophyl-L-methionyl-L-threonyl-L-glutaminyl-N~5~-(diaminomethylidene)-L-ornithine is unique due to the presence of the diaminomethylidene group on the ornithine residue, which may confer specific biological activities or chemical properties.
Propiedades
Número CAS |
628302-30-7 |
|---|---|
Fórmula molecular |
C42H58N12O9S |
Peso molecular |
907.1 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-5-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C42H58N12O9S/c1-22(55)35(40(61)51-30(13-14-34(44)56)37(58)52-32(41(62)63)12-7-16-47-42(45)46)54-38(59)31(15-17-64-2)50-39(60)33(19-24-21-49-29-11-6-4-9-26(24)29)53-36(57)27(43)18-23-20-48-28-10-5-3-8-25(23)28/h3-6,8-11,20-22,27,30-33,35,48-49,55H,7,12-19,43H2,1-2H3,(H2,44,56)(H,50,60)(H,51,61)(H,52,58)(H,53,57)(H,54,59)(H,62,63)(H4,45,46,47)/t22-,27+,30+,31+,32+,33+,35+/m1/s1 |
Clave InChI |
GTBDTNIDFKUBIW-SIRBYAEZSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)N)O |
SMILES canónico |
CC(C(C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCSC)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CNC4=CC=CC=C43)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[3-Hydroxy-2-methyl-1-(methylamino)pentan-3-yl]benzene-1,2-diol](/img/structure/B14209190.png)
![1H-Indazole, 4-[(4-chlorophenyl)thio]-6-nitro-1-phenyl-](/img/structure/B14209191.png)
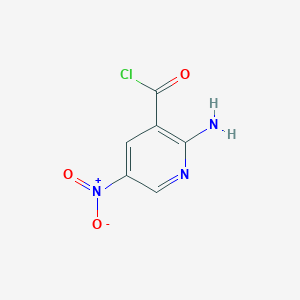
![2-{6-[4-(Trifluoromethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile](/img/structure/B14209210.png)
![Benzene, 1-methoxy-4-[(1-phenyl-2-propenyl)oxy]-](/img/structure/B14209212.png)
![2-[2-(3-Fluorophenyl)ethynyl]-6-methylpyridine;hydrochloride](/img/structure/B14209213.png)
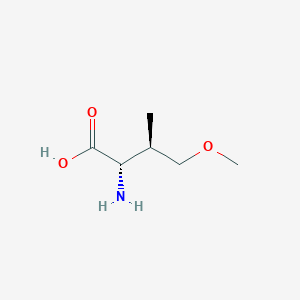
![3-Pyridinecarbonitrile, 6-[3-(2-fluorophenyl)-1-piperidinyl]-](/img/structure/B14209221.png)
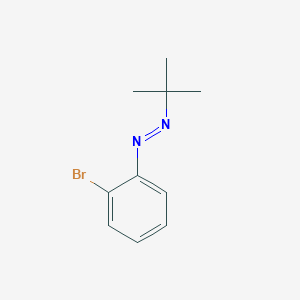
![2-[6-(4-Formylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14209236.png)
